molecular formula C21H17FN6O2S B2635939 N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-05-1

N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2635939
CAS No.: 852374-05-1
M. Wt: 436.47
InChI Key: NAXRWXWEHBIROI-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A 4-fluorophenyl group at position 3 of the triazolopyridazine ring.
  • A thioacetamide linker at position 6, connecting to a 4-acetamidophenyl moiety.
    The molecular formula is C₂₁H₁₇FN₆O₂S, with an approximate molecular weight of 436.47 g/mol (calculated by substituting chlorine with fluorine in the analogous compound described in ). The fluorine atom enhances electronegativity and metabolic stability compared to bulkier halogens like chlorine.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S/c1-13(29)23-16-6-8-17(9-7-16)24-19(30)12-31-20-11-10-18-25-26-21(28(18)27-20)14-2-4-15(22)5-3-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXRWXWEHBIROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, with the CAS number 894057-46-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN6O2SC_{21}H_{17}FN_{6}O_{2}S, with a molecular weight of 436.5 g/mol. The structure features a triazolopyridazine moiety linked to an acetamidophenyl group through a thioacetyl linkage. The presence of fluorine in the phenyl ring may enhance its biological activity by influencing electronic properties and lipophilicity.

Biological Activity Overview

Research indicates that compounds containing triazole and pyridazine derivatives exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives show significant anti-HIV properties.
  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Similar structures have been reported to possess antibacterial and antifungal properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes critical for viral replication or cancer cell proliferation.
  • Induction of Apoptosis : Certain compounds induce programmed cell death in malignant cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activities may arise from the disruption of microbial cell membranes.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds:

  • A study reported that derivatives of 1,2,4-triazoles exhibited significant anticancer activity against colon carcinoma HCT-116 cells with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Another investigation into triazolethione derivatives found that they displayed potent antibacterial and antifungal activities comparable to established antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Triazole Derivative AAnticancer (HCT-116)6.2
Triazole Derivative BAnticancer (T47D)27.3
Triazolethione CAntibacterial-
Triazolethione DAntifungal-

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound in focus, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the 1,2,4-triazole scaffold have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Specific derivatives have been reported to be up to 16 times more effective than traditional antibiotics like ampicillin against resistant strains .
Compound Target Bacteria MIC (μg/mL) Reference
Compound AStaphylococcus aureus0.75
Compound BEscherichia coli0.43

Antifungal Properties

The compound's structure suggests potential antifungal activity as well. Triazole derivatives are often employed in treating fungal infections due to their ability to inhibit ergosterol synthesis.

Anticancer Potential

Preliminary studies have suggested that compounds with similar structural motifs may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of triazole-containing compounds. They may provide benefits in neurodegenerative diseases by acting as antioxidants or modulating neurotransmitter systems .

Case Study 1: Antibacterial Efficacy Against MRSA

A study evaluated the antibacterial efficacy of a synthesized triazole derivative against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value significantly lower than that of standard treatments, indicating its potential as a novel therapeutic agent.

Case Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of similar triazole derivatives against Candida species. Results showed that these compounds inhibited fungal growth effectively at low concentrations, supporting their application in antifungal therapies.

Comparison with Similar Compounds

Halogen-Substituted Analogs

The closest analog is N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide ().

Property Fluorinated Compound Chlorinated Analog
Molecular Formula C₂₁H₁₇FN₆O₂S C₂₁H₁₇ClN₆O₂S
Molecular Weight (g/mol) ~436.47 452.917
Halogen Fluorine (atomic radius: 0.64 Å) Chlorine (atomic radius: 0.99 Å)
Electronegativity (Pauling) 4.0 3.0
Lipophilicity (logP)* Lower (due to F’s polarity) Higher (Cl’s hydrophobic nature)

Key Differences :

  • Bioavailability : The fluorinated compound’s smaller size and higher electronegativity may improve binding specificity to targets requiring polar interactions (e.g., enzymes with tight active sites).
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism could extend half-life compared to chlorine.

Heterocyclic Core Modifications: Thiazole vs. Triazolopyridazine

N-(4-Phenyl-2-thiazolyl)acetamide () replaces the triazolopyridazine core with a thiazole ring , altering electronic and steric properties:

Property Triazolopyridazine-Based Compound Thiazole-Based Compound
Core Structure Bicyclic (triazole + pyridazine) Monocyclic (thiazole)
Aromatic Heteroatoms 3 Nitrogen atoms 1 Sulfur, 1 Nitrogen
Solubility Moderate (polar fused ring) Lower (less polar)
Synthetic Route Multi-step cyclization Hantzsch thiazole synthesis

Functional Implications :

  • Target Binding : The triazolopyridazine core’s planar structure and nitrogen-rich environment may favor interactions with nucleic acids or metalloenzymes.

Toxicity Considerations vs. Carcinogenic Heterocyclic Amines

Heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) () are carcinogenic due to their planar aromatic systems and metabolic activation.

Parameter Fluorinated Triazolopyridazine IQ-Type HCA
Core Structure Non-planar (steric hindrance) Planar aromatic system
Metabolic Activation Unlikely (stable C-F bond) Requires cytochrome P450 oxidation
Carcinogenicity (IARC Class) Not classified Group 2A (probable carcinogen)

Research Findings and Hypotheses

  • Anticancer Potential: The fluorinated compound’s triazolopyridazine core may inhibit kinases or DNA repair enzymes, similar to other nitrogen-rich heterocycles.
  • Antimicrobial Activity : Thioacetamide-linked compounds often exhibit sulfur-mediated redox interactions with microbial proteins.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

  • The synthesis typically involves multi-step reactions, including:

  • Condensation reactions for forming the triazolo-pyridazine core, as seen in analogous compounds (e.g., using nitroarenes and palladium-catalyzed reductive cyclization) .
  • Thioether linkage formation between the pyridazine and acetamide moieties via nucleophilic substitution or coupling reactions (e.g., using thiols and halogenated intermediates) .
  • Final purification via column chromatography or recrystallization, with purity validation by HPLC (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for distinguishing substituents like the 4-fluorophenyl group .
  • X-ray Crystallography: Resolves molecular geometry, bond angles, and packing interactions, as demonstrated for structurally related triazolo-pyridazines .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to potential irritancy (based on structurally similar acetamide derivatives) .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the triazolo-pyridazine core?

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) improve reductive cyclization efficiency for nitroarene intermediates .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates in thioether bond formation .
  • Temperature Control: Stepwise heating (70–100°C) minimizes side reactions during heterocycle assembly .

Q. How to resolve contradictions in reported solubility and stability data?

  • Experimental Replication: Conduct parallel studies under varying conditions (pH, temperature, solvent systems) to identify environmental dependencies .
  • Advanced Analytics: Use dynamic light scattering (DLS) to assess aggregation tendencies and differential scanning calorimetry (DSC) for thermal stability profiling .
  • Cross-Validation: Compare data with structurally related compounds (e.g., 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine) to identify substituent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the 4-fluorophenyl ring to enhance metabolic stability and binding affinity .
  • Molecular Docking: Use computational tools (e.g., AutoDock) to predict interactions with biological targets like kinases or GPCRs, guided by crystallographic data .
  • In Vitro Assays: Screen against enzyme panels (e.g., cytochrome P450) to evaluate inhibitory effects and selectivity .

Q. How to design experiments addressing discrepancies in biological activity across studies?

  • Standardized Protocols: Adopt uniform assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Dose-Response Curves: Generate IC₅₀ values under controlled environments to quantify potency differences .
  • Meta-Analysis: Aggregate published data using statistical tools (e.g., ANOVA) to identify outliers or trends .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Palladium-catalyzed cyclization, HPLC purity
Structural Analysis X-ray crystallography, HRMS
Safety & Handling PPE guidelines, first aid protocols
Biological Evaluation Molecular docking, enzyme inhibition assays

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